![molecular formula C11H15NO4S2 B2700502 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448129-94-9](/img/structure/B2700502.png)
1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
“1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The compound has a molecular formula of C11H15NO4S2 and an average mass of 289.371 Da .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of biologically active compounds. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Anti-inflammatory Agents : Researchers explore the anti-inflammatory potential of 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine. Its unique structure may inhibit inflammatory pathways, making it a candidate for drug development .
- Anticancer Agents : Investigations into its cytotoxic effects against cancer cells are ongoing. The compound’s sulfone groups could play a role in disrupting cancer cell growth .
- Building Block : Chemists use 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine as a versatile building block. Its reactivity allows for the synthesis of more complex molecules, including heterocycles and pharmaceutical intermediates .
- Polymerization Initiator : The compound’s sulfone moiety can act as a radical initiator in polymerization reactions. Researchers investigate its use in creating novel polymers with tailored properties .
- Herbicides and Fungicides : Scientists explore the herbicidal and fungicidal properties of 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine. It may serve as a basis for developing environmentally friendly agrochemicals .
- Chiral Resolving Agent : The chiral nature of this compound makes it valuable in enantioselective chromatography. Researchers use it to separate and analyze enantiomers of other molecules .
- Cell Signaling Modulation : Investigations focus on how 1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine affects cellular signaling pathways. Its potential as a modulator of specific receptors or enzymes is of interest .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Agrochemicals and Pesticides
Analytical Chemistry
Biological Studies
Safety and Hazards
Future Directions
The future directions for the research and development of pyrrolidine compounds are promising. The versatility of the pyrrolidine ring as a scaffold for novel biologically active compounds suggests that it can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(benzenesulfonyl)-1-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)12-8-7-11(9-12)18(15,16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFZJBVFQIVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-(phenylsulfonyl)pyrrolidine |
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